![molecular formula C19H17N5O4S B2438184 2,4-dimethoxy-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide CAS No. 894069-37-5](/img/structure/B2438184.png)
2,4-dimethoxy-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide
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Overview
Description
1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
The synthesis of 1,2,4-triazole-containing scaffolds often involves the use of 3-amino-1,2,4-triazole . Various synthetic methods reported to date provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .Molecular Structure Analysis
1,2,4-Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . The various 1,2,4-triazole products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent and various medicines .Chemical Reactions Analysis
The synthesis of 1,2,4-triazole-containing scaffolds often involves reactions with 3-amino-1,2,4-triazole . The biological importance of 1,2,4-triazole has led to the design of many methods for the synthesis of this scaffold that exhibits biological activity .Physical And Chemical Properties Analysis
1,2,4-Triazoles are nitrogenous heterocyclic moieties with the molecular formula C2H3N3 . They are capable of forming hydrogen bonds and dipole interactions with biological receptors .Scientific Research Applications
- Research indicates that this compound exhibits promising anticancer activity. It may interfere with cancer cell growth, proliferation, and metastasis. Further studies are needed to elucidate its specific mechanisms and potential as a targeted therapy against various cancer types .
- The compound has demonstrated antimicrobial effects against bacteria, fungi, and other pathogens. Its ability to inhibit microbial growth makes it a potential candidate for novel antimicrobial agents .
- Preclinical studies suggest that this compound possesses analgesic (pain-relieving) and anti-inflammatory properties. It may modulate pain pathways and reduce inflammation, making it relevant for pain management and inflammatory conditions .
- Oxidative stress plays a role in various diseases. This compound shows antioxidant activity, which could protect cells from damage caused by free radicals. Researchers are investigating its potential therapeutic applications in oxidative stress-related disorders .
- The compound acts as an enzyme inhibitor for several enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, and lipase. These inhibitory effects may have implications in drug development for specific enzyme-related diseases .
- Although further research is needed, initial findings suggest that this compound may have antiviral activity. Investigating its effects against specific viruses could lead to novel antiviral agents .
Anticancer Properties
Antimicrobial Activity
Analgesic and Anti-Inflammatory Effects
Antioxidant Potential
Enzyme Inhibition
Antiviral Properties
Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo derivatives, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .
Mode of Action
It’s worth noting that similar compounds have shown to inhibit growth by interacting with different target receptors .
Biochemical Pathways
Similar compounds have shown to inhibit the expression of certain proteins, thereby affecting cell growth .
Pharmacokinetics
A compound with a similar structure showed an oral bioavailability of 51% with high systemic exposure (auc) of 1426 ng × h/ml and maximum plasma concentration (cmax) of 1620 ng/ml .
Result of Action
Similar compounds have shown to inhibit the growth of cells in a dose-dependent manner, and induce apoptosis .
Action Environment
It’s worth noting that the synthesis of similar compounds involves specific conditions, such as temperature and solvent .
Future Directions
properties
IUPAC Name |
2,4-dimethoxy-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O4S/c1-27-15-7-9-18(17(11-15)28-2)29(25,26)23-14-5-3-13(4-6-14)16-8-10-19-21-20-12-24(19)22-16/h3-12,23H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEYQQCOZRZWPJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NN4C=NN=C4C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dimethoxy-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide |
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